molecular formula C18H24N8O B12245456 6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine

6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine

Cat. No.: B12245456
M. Wt: 368.4 g/mol
InChI Key: HVDRIZUONZMPJY-UHFFFAOYSA-N
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Description

6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic compound that features a purine core substituted with a piperazine ring and a dimethylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the piperazine ring and the dimethylpyrimidine group. Common reagents used in these reactions include halogenated purines, piperazine derivatives, and dimethylpyrimidine precursors. The reactions are often carried out under controlled conditions such as specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H24N8O

Molecular Weight

368.4 g/mol

IUPAC Name

6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)purine

InChI

InChI=1S/C18H24N8O/c1-13-10-14(2)23-18(22-13)25-6-4-24(5-7-25)16-15-17(20-11-19-16)26(12-21-15)8-9-27-3/h10-12H,4-9H2,1-3H3

InChI Key

HVDRIZUONZMPJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4CCOC)C

Origin of Product

United States

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